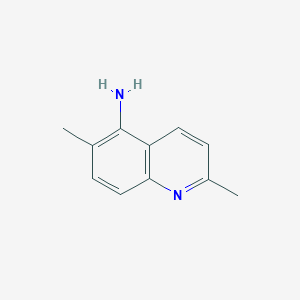

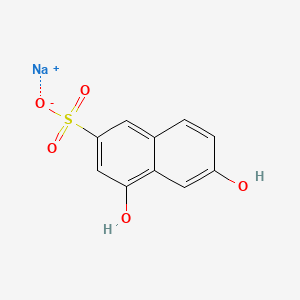

![molecular formula C11H13N3OS B1309795 5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 100988-16-7](/img/structure/B1309795.png)

5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

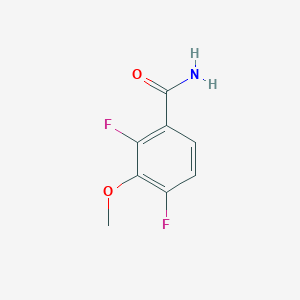

The compound “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” would likely be similar to that of other thiadiazoles . The presence of the methoxy group and the ethyl group attached to the phenyl ring would likely influence the overall structure and properties of the compound .Chemical Reactions Analysis

The chemical reactions of “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” would likely be influenced by the functional groups present in the compound. For example, the methoxy group might undergo demethylation, and the thiadiazole ring might participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” would be influenced by its molecular structure. The presence of the methoxy group, the ethyl group, and the thiadiazole ring would likely contribute to its overall properties .Applications De Recherche Scientifique

Anticancer Activity

Thiadiazole derivatives, including “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, have shown potential as anticancer agents . They can disrupt processes related to DNA replication, inhibiting the replication of cancer cells . A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated a wide range of therapeutic activities, including antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Antifungal Activity

In addition to their antimicrobial properties, thiadiazole derivatives also exhibit antifungal activities . This suggests their potential use in the treatment of fungal infections.

Antimycobacterial Activity

Some thiadiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis . This suggests their potential use in the treatment of multi-drug resistant tuberculosis.

Analgesic and Anti-inflammatory Activities

Thiadiazole derivatives have also been found to possess analgesic and anti-inflammatory activities . This suggests their potential use in the management of pain and inflammation.

Antipsychotic and Antidepressant Activities

Thiadiazole derivatives have shown potential as antipsychotic and antidepressant agents . This suggests their potential use in the treatment of mental health disorders.

Anticonvulsant Activity

Thiadiazole derivatives have demonstrated anticonvulsant activities . This suggests their potential use in the treatment of seizure disorders.

Anti-leishmanial Activity

Thiadiazole derivatives have shown anti-leishmanial activities . This suggests their potential use in the treatment of Leishmaniasis, a parasitic disease caused by the Leishmania parasite.

Safety and Hazards

Orientations Futures

The future directions for research on “5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine” could include studying its synthesis, properties, and potential applications. Given the interesting properties of thiadiazoles, this compound could be of interest in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-15-9-4-2-3-8(7-9)5-6-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYCIORYQRLLNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327989 |

Source

|

| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

100988-16-7 |

Source

|

| Record name | 5-[2-(3-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

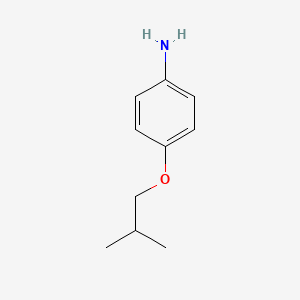

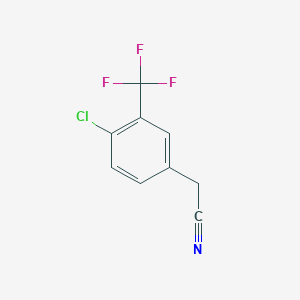

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

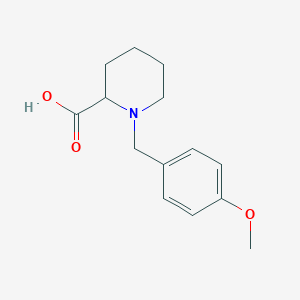

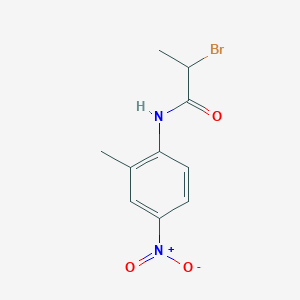

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

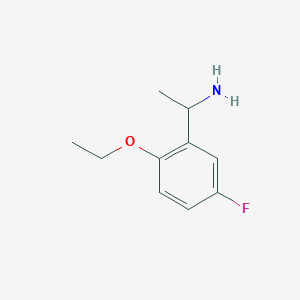

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

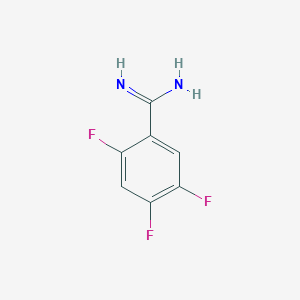

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)